molecular formula C20H21F3N2O2 B3515996 2-methoxy-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]benzamide

2-methoxy-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]benzamide

Cat. No.: B3515996
M. Wt: 378.4 g/mol
InChI Key: BFXWZAAJRAGAAS-UHFFFAOYSA-N
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Description

2-methoxy-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]benzamide is a complex organic compound with a unique structure that includes a methoxy group, a piperidinyl group, and a trifluoromethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction requires a palladium catalyst and a boronic acid derivative . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the methoxy group may yield a corresponding aldehyde or carboxylic acid, while reduction of the benzamide group may produce an amine.

Scientific Research Applications

2-methoxy-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]benzamide
  • 2-methoxy-N-[2-piperidin-1-yl-4-(trifluoromethyl)phenyl]benzamide
  • 2-methoxy-N-[3-piperidin-1-yl-5-(trifluoromethyl)phenyl]benzamide

Uniqueness

2-methoxy-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]benzamide is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group, in particular, can enhance the compound’s stability and lipophilicity, making it more effective in certain applications .

Properties

IUPAC Name

2-methoxy-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O2/c1-27-18-8-4-3-7-15(18)19(26)24-16-13-14(20(21,22)23)9-10-17(16)25-11-5-2-6-12-25/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXWZAAJRAGAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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